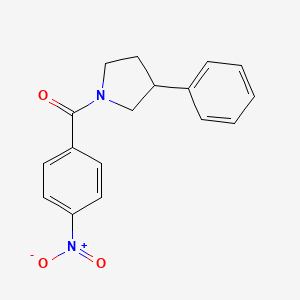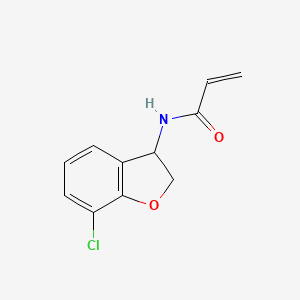![molecular formula C13H22N4O B2703487 (E)-4-(Dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide CAS No. 2411336-78-0](/img/structure/B2703487.png)
(E)-4-(Dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DMABN, and it has been synthesized using different methods.
作用機序
The mechanism of action of DMABN is not well understood, but it is believed to involve the modulation of enzymatic and receptor activity. DMABN has been found to bind to specific proteins and nucleic acids, and it has been shown to inhibit the activity of certain enzymes and receptors. The exact mechanism of action of DMABN is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
DMABN has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of enzymatic and receptor activity, and the binding to specific proteins and nucleic acids. However, the exact effects of DMABN on the human body are not well understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
DMABN has several advantages for lab experiments, including its high purity and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for DMABN research, including its potential applications in drug discovery, cancer therapy, and biochemistry. Further research is needed to fully understand the mechanism of action of DMABN, as well as its safety and efficacy. Additionally, more studies are needed to determine the optimal dosage and administration of DMABN for its potential therapeutic applications. Overall, DMABN has significant potential for various scientific research applications, and further research is needed to fully explore its potential.
合成法
DMABN can be synthesized using various methods, including the one-pot synthesis method, which involves the reaction of 4-bromo-1-butene, 4-(1H-pyrazol-4-yl)butan-1-amine, and dimethylamine in the presence of a palladium catalyst. Another method involves the reaction of 4-(1H-pyrazol-4-yl)butan-1-amine with 4-bromo-1-butene, followed by the reaction of the resulting product with dimethylamine. Both methods have been reported to yield DMABN in good yields and high purity.
科学的研究の応用
DMABN has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, DMABN has been evaluated for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. In pharmacology, DMABN has been evaluated for its potential as a drug target, and it has been found to modulate the activity of certain enzymes and receptors. In biochemistry, DMABN has been evaluated for its potential as a probe molecule, and it has been found to bind to specific proteins and nucleic acids.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-17(2)9-5-7-13(18)14-8-4-3-6-12-10-15-16-11-12/h5,7,10-11H,3-4,6,8-9H2,1-2H3,(H,14,18)(H,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWQKQKUWHCROD-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCCC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCCC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2703408.png)
![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B2703409.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea](/img/structure/B2703413.png)

![N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2703416.png)



![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)
